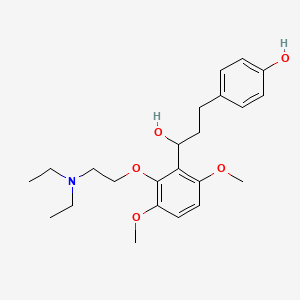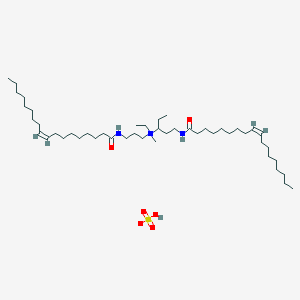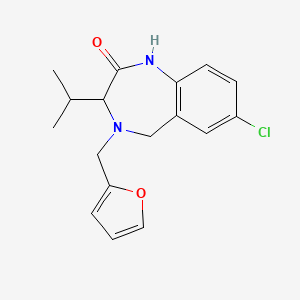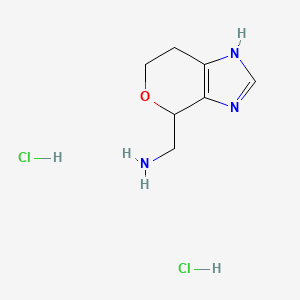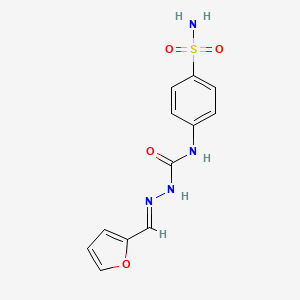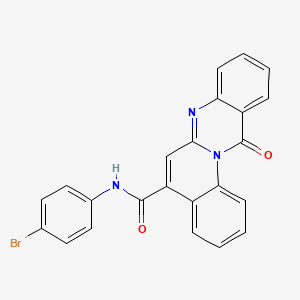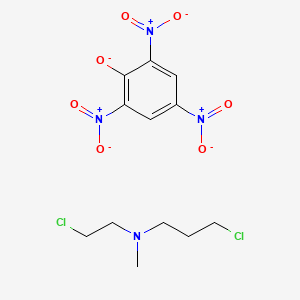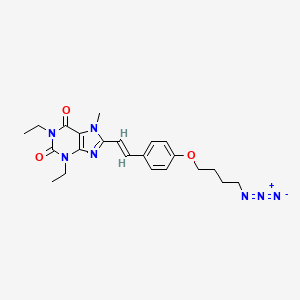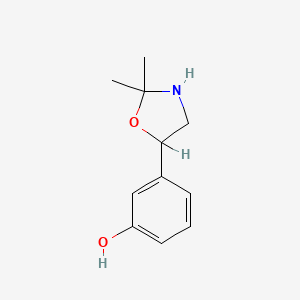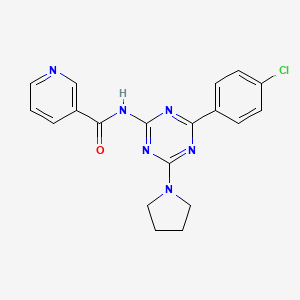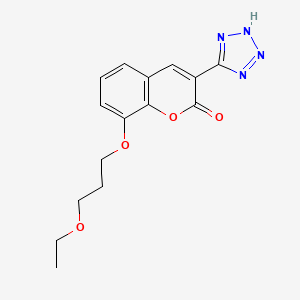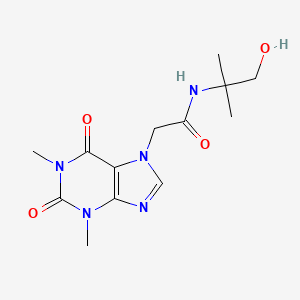
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol typically involves the reaction of 7-theophyllineacetyl chloride with 2-amino-2-methyl-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol is similar to that of theophylline. It primarily acts by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in bronchodilation and anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol can be compared with other theophylline derivatives, such as:
7-(2-Hydroxypropyl)theophylline: Known for its use in dissolution studies.
1,2,3-Triazole-containing theophylline derivatives: These compounds have shown potential anti-cancer activity.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
112767-69-8 |
|---|---|
Fórmula molecular |
C13H19N5O4 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-13(2,6-19)15-8(20)5-18-7-14-10-9(18)11(21)17(4)12(22)16(10)3/h7,19H,5-6H2,1-4H3,(H,15,20) |
Clave InChI |
ZIRMYHBWEAQYHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



